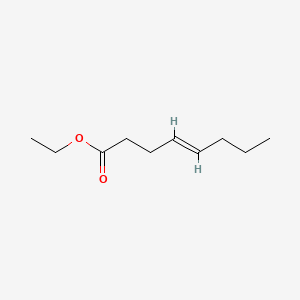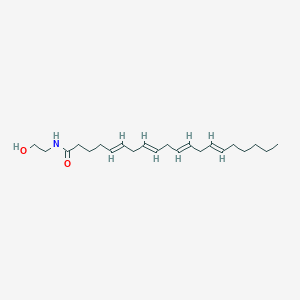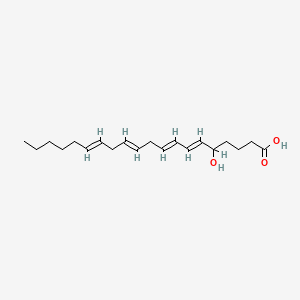
5-Hete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyeicosatetraenoic acid, commonly known as 5-Hete, is a metabolite of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids. 5-Hydroxyeicosatetraenoic acid is produced by various cell types in humans and other animals and plays a significant role in inflammatory and immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Hydroxyeicosatetraenoic acid is synthesized from arachidonic acid through the action of the enzyme 5-lipoxygenase. The enzyme catalyzes the oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid, which is subsequently reduced to 5-Hydroxyeicosatetraenoic acid .
Industrial Production Methods
Industrial production of 5-Hydroxyeicosatetraenoic acid typically involves the extraction of arachidonic acid from biological sources, followed by enzymatic conversion using 5-lipoxygenase. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-oxo-eicosatetraenoic acid.
Reduction: It can be reduced to form other hydroxylated derivatives.
Substitution: It can participate in substitution reactions to form different eicosanoid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Hydroxyeicosatetraenoic acid include oxidizing agents like NADP+ and reducing agents like glutathione. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes .
Major Products
The major products formed from the reactions of 5-Hydroxyeicosatetraenoic acid include 5-oxo-eicosatetraenoic acid, 5,15-dihydroxyeicosatetraenoic acid, and other hydroxylated eicosanoids .
Applications De Recherche Scientifique
5-Hydroxyeicosatetraenoic acid has numerous scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and enzymatic reactions.
Biology: It plays a role in cell signaling and regulation of inflammatory responses.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases, asthma, and certain types of cancer.
Industry: It is used in the development of anti-inflammatory drugs and as a biomarker for various diseases .
Mécanisme D'action
5-Hydroxyeicosatetraenoic acid exerts its effects through binding to specific receptors on cell surfaces, such as the OXE receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB). These pathways lead to various cellular responses, such as inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Hydroxyeicosatetraenoic acid: Another hydroxylated eicosanoid with similar inflammatory properties.
15-Hydroxyeicosatetraenoic acid: Known for its role in regulating immune responses and inflammation.
5-Oxo-eicosatetraenoic acid: A more potent derivative of 5-Hydroxyeicosatetraenoic acid with stronger pro-inflammatory effects .
Uniqueness
5-Hydroxyeicosatetraenoic acid is unique due to its specific role in the 5-lipoxygenase pathway and its ability to be further metabolized into various bioactive derivatives. Its involvement in both promoting and resolving inflammation makes it a critical molecule in the study of inflammatory diseases .
Propriétés
Numéro CAS |
72255-35-7 |
|---|---|
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
5-hydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |
Clé InChI |
KGIJOOYOSFUGPC-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Synonymes |
5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


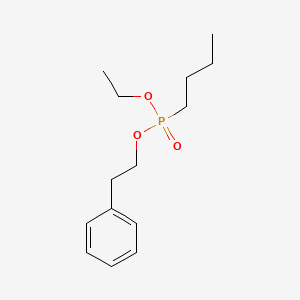
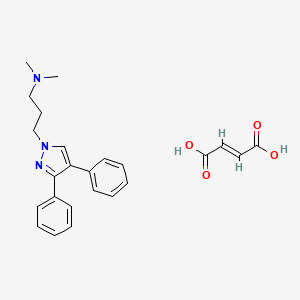
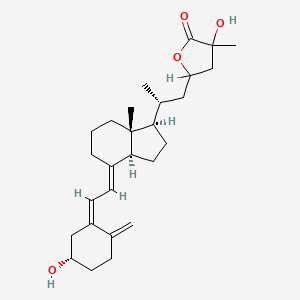
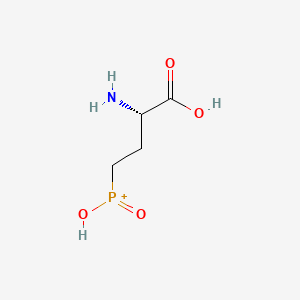
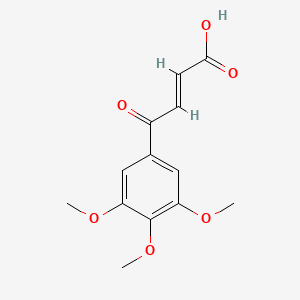
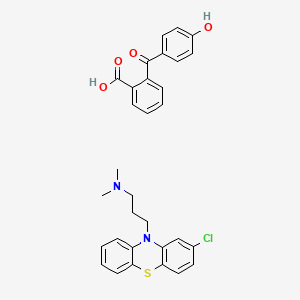
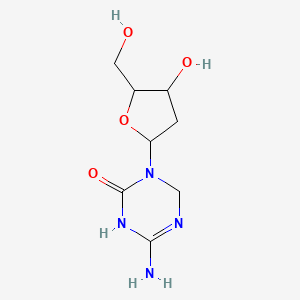
![1,4-Methano-s-indacene-4(1H)-carboxaldehyde, 3a-(dihydroxymethyl)-8a-[[[(2R,6S,7R)-hexahydro-6-hydroxy-7-methyl-4-(2-methyl-2-propenyl)-1,4-oxazepin-2-yl]oxy]methyl]-3a,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (3aR,4aR,7R,7aR)-](/img/structure/B1233518.png)
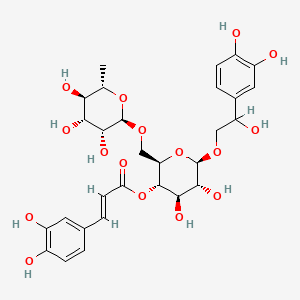
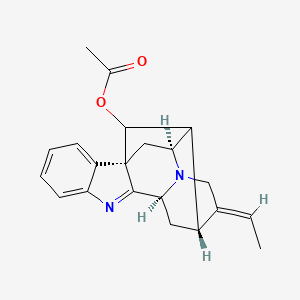
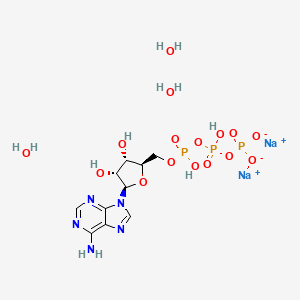
![4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B1233528.png)
